2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
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Overview
Description
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a piperazine ring substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a quinazolinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd, and bases like NaOCH₃. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazolinone derivatives .
Scientific Research Applications
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of nucleoside transporters, leading to altered cellular uptake of nucleosides .
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also a nucleoside transporter inhibitor but has a different core structure.
1-(4-Fluorophenyl)piperazine: A simpler compound with similar functional groups but lacking the quinazolinone core.
Uniqueness
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core and a fluorophenyl-substituted piperazine ring. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19FN4O/c20-15-6-2-4-8-17(15)24-11-9-23(10-12-24)13-18-21-16-7-3-1-5-14(16)19(25)22-18/h1-8H,9-13H2,(H,21,22,25) |
InChI Key |
MRVUXANCKGBBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4F |
Origin of Product |
United States |
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